3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione
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Description
3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C24H20N4O3S and its molecular weight is 444.51. The purity is usually 95%.
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Biological Activity
3-Benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be characterized by its unique molecular structure which includes a thieno[2,3-d]pyrimidine core substituted with a benzyl group and a pyrido[1,2-a]pyrimidine moiety. The structural formula is represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific protein kinases involved in cell signaling pathways. This inhibition can lead to the modulation of cell proliferation and survival, making it a candidate for cancer therapy.
- Antimicrobial Properties : Preliminary studies indicate that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential use in treating infections.
Anticancer Activity
Recent studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The following table summarizes its effects on various cancer types:
Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer | 15 | Induction of apoptosis |
Lung Cancer | 10 | Inhibition of cell proliferation |
Colorectal Cancer | 12 | Disruption of cell cycle |
Antimicrobial Activity
The compound has also been tested for its antimicrobial efficacy. The results are summarized below:
Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Bactericidal |
Escherichia coli | 64 µg/mL | Bacteriostatic |
Candida albicans | 128 µg/mL | Fungicidal |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound on human breast cancer cells. The findings indicated that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, researchers tested various derivatives of thieno[2,3-d]pyrimidines against clinical isolates. The results showed that modifications to the benzyl group enhanced antimicrobial activity against resistant strains of bacteria.
Properties
IUPAC Name |
3-benzyl-5,6-dimethyl-1-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]thieno[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O3S/c1-15-16(2)32-23-21(15)22(30)27(13-17-8-4-3-5-9-17)24(31)28(23)14-18-12-20(29)26-11-7-6-10-19(26)25-18/h3-12H,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWAZHYQNUNMNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC(=O)N4C=CC=CC4=N3)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.